molecular formula C17H22N4O4S B2686272 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1903669-76-0

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2686272
CAS No.: 1903669-76-0
M. Wt: 378.45
InChI Key: GIBPECIKXNQWCF-UHFFFAOYSA-N
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Description

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that features a combination of imidazole, sulfonyl, diazepane, and tolyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The diazepane ring is then formed through cyclization reactions, and finally, the tolyloxy group is attached via etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(p-tolyloxy)ethanone: Similar structure with a para-tolyloxy group instead of ortho.

    1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(m-tolyloxy)ethanone: Similar structure with a meta-tolyloxy group instead of ortho.

Uniqueness

The uniqueness of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-14-5-2-3-6-15(14)25-12-17(22)20-7-4-8-21(10-9-20)26(23,24)16-11-18-13-19-16/h2-3,5-6,11,13H,4,7-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPECIKXNQWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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